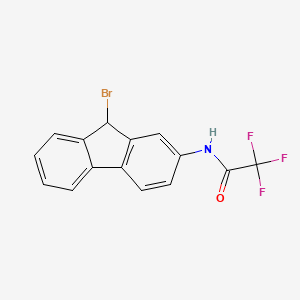

n-(9-Bromo-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide

Description

Properties

CAS No. |

1537-15-1 |

|---|---|

Molecular Formula |

C15H9BrF3NO |

Molecular Weight |

356.14 g/mol |

IUPAC Name |

N-(9-bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C15H9BrF3NO/c16-13-11-4-2-1-3-9(11)10-6-5-8(7-12(10)13)20-14(21)15(17,18)19/h1-7,13H,(H,20,21) |

InChI Key |

YIHWFOHEOXDAIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)NC(=O)C(F)(F)F)C(C2=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide typically involves the bromination of 9H-fluorene followed by the introduction of the trifluoroacetamide group. One common method includes:

Bromination: 9H-fluorene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 9-bromo-9H-fluorene.

Amidation: The brominated product is then reacted with trifluoroacetic anhydride and ammonia or an amine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The fluorenyl moiety can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Fluorenone derivatives.

Reduction: Fluorene derivatives.

Coupling: Biaryl or diaryl compounds.

Scientific Research Applications

N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity or altering their function. The trifluoroacetamide group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Utility : Bromine in 1537-15-1 facilitates regioselective functionalization, as seen in the synthesis of kinase inhibitors .

- Comparative Reactivity : Nitro-substituted analogs (1785-26-8) exhibit faster nucleophilic substitution rates than bromo derivatives due to electron-withdrawing effects .

Biological Activity

N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. Its molecular formula is C15H9BrF3NO, indicating the presence of bromine and trifluoromethyl groups, which are known to influence biological interactions and reactivity.

Chemical Structure and Properties

The compound features a fluorenone backbone with a bromine atom at the 9-position and a trifluoroacetamide functional group. This configuration is significant as it may enhance the compound's lipophilicity and membrane permeability, potentially affecting its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H9BrF3NO |

| Molecular Weight | 356.14 g/mol |

| CAS Number | 1537-15-1 |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets within biological systems. The presence of the bromine atom may facilitate nucleophilic substitution reactions, while the trifluoromethyl group could enhance interactions with lipid membranes or proteins.

Preliminary studies suggest that compounds with similar structures have exhibited antimicrobial and anticancer properties. The specific mechanisms by which this compound exerts its effects remain to be fully elucidated but may involve modulation of enzyme activity or interference with cellular signaling pathways.

Antimicrobial Activity

Research has indicated that fluorenone derivatives can possess antimicrobial properties. For instance, studies have shown that certain fluorenone derivatives exhibit activity against Gram-positive bacteria. While specific data on this compound remains limited, its structural characteristics suggest potential for similar activity.

Anticancer Potential

Fluorenone derivatives have also been explored for their anticancer properties. Investigations into related compounds have demonstrated cytotoxic effects against various cancer cell lines. The unique combination of functional groups in this compound may contribute to its efficacy in targeting cancer cells.

Case Studies and Research Findings

- Antimicrobial Screening : In a study examining fluorenone derivatives, compounds similar to this compound were tested against Staphylococcus aureus and E. coli. Results indicated varying degrees of inhibition, suggesting potential for further exploration in antimicrobial applications.

- Cytotoxicity Assays : A comparative analysis of related compounds showed that certain fluorenone derivatives inhibited cell proliferation in cancer cell lines at concentrations ranging from 10 µM to 50 µM. This indicates that this compound may warrant similar investigations.

- Mechanistic Studies : Research into the mechanism of action for structurally similar compounds revealed that they could induce apoptosis in cancer cells through modulation of key signaling pathways. Understanding these pathways could provide insights into the therapeutic potential of this compound.

Future Directions

Further research is required to comprehensively understand the biological activity of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in molecular structure affect biological activity.

- Target Identification : Elucidating specific molecular targets involved in the compound's mechanism of action.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide with high purity?

- Methodology :

- Use fluorene derivatives (e.g., 9-bromofluorene) as the starting material. Functionalize position 2 via Friedel-Crafts acylation or nucleophilic substitution, followed by reaction with trifluoroacetic anhydride to introduce the trifluoroacetamide group .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water mixtures are effective for isolating the compound ≥95% purity .

Q. How can the structure of this compound be validated using spectroscopic techniques?

- Methodology :

- NMR : Analyze , , and NMR spectra. The fluorene protons (aromatic region: δ 7.2–8.1 ppm) and trifluoroacetamide CF group (δ -75 ppm in ) are key identifiers .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak at m/z 355.01 (C _9 _3$NO) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Recommendations :

- Store in amber vials at -20°C under inert gas (N) to prevent photodegradation of the bromo-fluorene group and hydrolysis of the trifluoroacetamide moiety .

- Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor degradation over time .

Advanced Research Questions

Q. How does the bromine substituent at position 9 influence the electronic properties of the fluorene core?

- Analysis :

- Bromine’s electron-withdrawing effect reduces electron density at position 2, enhancing electrophilic substitution reactivity. This is confirmed via DFT calculations (e.g., Gaussian 16, B3LYP/6-31G**) and Hammett substituent constants (σ= +0.23) .

- UV-Vis spectroscopy shows a bathochromic shift (~15 nm) compared to non-brominated analogs due to extended conjugation .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Crystallography :

- The bulky trifluoroacetamide group and bromine atom create steric hindrance, leading to poor crystal packing. Use mixed solvents (e.g., DCM/hexane) for slow evaporation .

- For SHELXL refinement, anisotropic displacement parameters must be carefully modeled to account for disorder in the trifluoroacetamide group .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between synthesized batches be resolved?

- Troubleshooting :

- Compare data with computational predictions (e.g., ACD/Labs NMR simulator) to identify impurities or tautomeric forms .

- Perform 2D NMR (HSQC, HMBC) to confirm connectivity and rule out side products like N-oxide derivatives .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Study :

- The bromine at position 9 acts as a leaving group in Pd-catalyzed couplings. Kinetic studies (monitored via GC-MS) show faster oxidative addition with Pd(PPh) than Pd(dba) .

- Substituent effects: The electron-withdrawing trifluoroacetamide group accelerates transmetallation but may hinder reductive elimination .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported melting points for this compound?

- Resolution Strategy :

- Verify purity via DSC (Differential Scanning Calorimetry) and HPLC. Impurities like residual bromofluorene can lower observed melting points .

- Compare melting points under standardized conditions (e.g., sealed capillary tubes, 2°C/min heating rate) .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

- Quality Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.